molecular formula C14H30O2Sn B147550 Tributyltin acetate CAS No. 56-36-0

Tributyltin acetate

Cat. No.: B147550
CAS No.: 56-36-0
M. Wt: 349.1 g/mol
InChI Key: PWBHRVGYSMBMIO-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Tributyltin acetate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as development, differentiation, and homeostasis .

Mode of Action

This compound interacts with its targets, the Nuclear receptor coactivator 2 and Retinoic acid receptor RXR-alpha, leading to changes in their function . This interaction is the primary endocrine mechanism of action . The compound’s interaction with these receptors alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. Specifically, it influences the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been recognized as an endocrine-disrupting chemical (EDC) for several decades . Its primary endocrine mechanism of action results in alterations in a range of reproductive, developmental, and metabolic pathways at the organism level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation half-life varies from days to months in water and up to several years in sediment . This persistence in the environment can lead to long-term exposure and potential bioaccumulation in organisms, influencing the compound’s overall impact .

Biochemical Analysis

Biochemical Properties

Tributyltin acetate interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to elicit endocrine-type responses in various species, including molluscs and fish .

Molecular Mechanism

The primary mechanism of action of this compound is its interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin . This interaction could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

In seawater at average pH 8 and ionic strength 0.5M, 93% of the this compound in solution occurs as the hydroxide complex . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyltin acetate can be synthesized through the reaction of tributyltin chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:

(C4H9)3SnCl+NaOAc(C4H9)3SnOAc+NaCl(C_4H_9)_3SnCl + NaOAc \rightarrow (C_4H_9)_3SnOAc + NaCl (C4​H9​)3​SnCl+NaOAc→(C4​H9​)3​SnOAc+NaCl

This reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting tributyltin oxide with acetic acid. The reaction is typically conducted in a solvent such as toluene, and the product is isolated by distillation:

(C4H9)3Sn2O+2CH3COOH2(C4H9)3SnOAc+H2O(C_4H_9)_3Sn_2O + 2CH_3COOH \rightarrow 2(C_4H_9)_3SnOAc + H_2O (C4​H9​)3​Sn2​O+2CH3​COOH→2(C4​H9​)3​SnOAc+H2​O

This method allows for the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Tributyltin acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Reduction: It can be reduced to tributyltin hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.

Major Products:

Scientific Research Applications

Tributyltin acetate has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

  • Tributyltin chloride
  • Tributyltin oxide
  • Tributyltin hydride

Comparison: Tributyltin acetate is unique among tributyltin compounds due to its acetate group, which influences its reactivity and solubility. Compared to tributyltin chloride, it is less reactive towards nucleophiles but more soluble in organic solvents. Tributyltin oxide is primarily used for its biocidal properties, while tributyltin hydride is a valuable reducing agent in organic synthesis .

Properties

IUPAC Name

tributylstannyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H4O2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHRVGYSMBMIO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043954
Record name Tributyltin acetate
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Molecular Weight

349.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-36-0
Record name Tributyltin acetate
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Record name Tributyltin acetate
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Record name TRIBUTYLTIN ACETATE
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Record name Tributyltin acetate
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Record name Tributyltin acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tributyltin acetate exert its antifungal activity?

A1: While the exact mechanism remains unclear, research indicates TBTA effectively combats yam rot fungi in both in vitro and in vivo settings []. Notably, the solvent significantly impacts its in vitro toxicity; using 2.5% Tween 80 instead of 25% acetone significantly reduces its effectiveness [].

Q2: What are the potential toxic effects of this compound on reproduction in vertebrates?

A2: this compound acts as an endocrine disruptor, negatively impacting reproductive systems in both male and female vertebrates. Studies reveal that exposure to TBTA can cause testicular and epididymal weight reduction, decreased sperm count in males, and ovarian and uterine abnormalities in females []. Further, it can hinder fetal implantation, decrease pregnancy rates, and lead to lipid accumulation in Sertoli cells and gonocytes of male offspring []. These adverse effects stem from hormonal imbalances and disruption of the hypothalamic–pituitary–gonadal axis [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H30O2Sn, and its molecular weight is 349.05 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic methods, including 1H NMR [, , ], 27Al NMR [], 119Sn NMR [, , ], IR [, ], and Mössbauer spectroscopy [, ], are employed to analyze TBTA's structure, speciation, and interactions with other compounds.

Q5: How does the incorporation of this compound into Hypalon paint-based marine antifouling systems affect its release and stability?

A5: When incorporated into Hypalon paint, TBTA reacts to form tributyltin chloride and another unidentified organotin species []. This reaction significantly reduces the release rate of the tributyltin moiety into the surrounding aquatic environment due to its retention within the paint matrix [].

Q6: Does this compound exhibit any catalytic activity?

A6: Yes, TBTA acts as a catalyst in urethane formation reactions []. Studies investigating its catalytic activity in the reaction between m-chloro-phenylisocyanate and n-butanol in heptane reveal that its catalytic mechanism involves the formation of reactive complexes with monomeric alcohol, contributing significantly to the reaction rate [].

Q7: How does temperature affect the catalytic activity of this compound in urethane formation reactions?

A7: The temperature dependence of TBTA's catalytic activity in urethane formation deviates from the Arrhenius equation []. This deviation is attributed to the influence of temperature on alcohol association, leading to varying contributions from different reaction pathways to the overall rate constant [].

Q8: How do structural variations in triorganotin compounds affect their larvicidal activity against Anopheles stephensi mosquito larvae?

A8: The larvicidal efficacy of triorganotin compounds largely depends on the organic ligand attached to the tin atom rather than the anionic substituent []. Notably, tricyclohexyltin compounds exhibit higher effectiveness compared to other triorganotins, possibly due to their enhanced lipophilicity and ability to penetrate the insect cuticle [].

Q9: What are the known toxic effects of this compound on the immune system?

A9: Research suggests that TBTA exposure can suppress T cell development in the thymus, contributing to its immunosuppressive effects [, ].

Q10: How does this compound impact aquatic organisms?

A10: TBTA exhibits high toxicity to various aquatic organisms, even at low concentrations. Studies using lugworm (Arenicola cristata) larvae demonstrate that exposure to TBTA can lead to death and developmental abnormalities, highlighting its potential ecological risks [].

Q11: What analytical techniques are employed to study the speciation of tributyltin compounds in environmental samples?

A11: Mössbauer spectroscopy and 119Sn NMR are valuable techniques for investigating the speciation of tributyltin compounds in environmental matrices like seawater and sediment []. These methods provide insights into the transformation and fate of TBTA in natural environments.

Q12: Are there any viable alternatives to this compound for specific applications?

A12: Due to its environmental persistence and toxicity, alternatives to TBTA are actively sought. For instance, research explores the use of natural plant extracts as potential inhibitors of glutathione S-transferase in cowpea storage bruchids, offering a potentially safer alternative to synthetic pesticides like TBTA [].

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